SGC8158 was developed through the optimization of a prodrug, SGC3027, which is converted into SGC8158 within cells. The discovery process involved structural and biochemical analyses that led to the identification of SGC8158 as a selective inhibitor with an IC50 value less than 2.5 nM against PRMT7, demonstrating significant selectivity over other methyltransferases .
The synthesis of SGC8158 involved several key steps:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to characterize the final product and confirm its structure.
SGC8158 primarily acts by inhibiting the methylation reaction catalyzed by PRMT7. This reaction typically involves transferring a methyl group from SAM to arginine residues on target proteins, producing S-adenosyl-l-homocysteine as a by-product.
The inhibition mechanism has been characterized as competitive with respect to SAM but non-competitive concerning peptide substrates. This dual mechanism highlights SGC8158's specificity and effectiveness in disrupting PRMT7 activity under physiological conditions .
SGC8158 inhibits PRMT7 by binding to its active site, preventing the enzyme from methylating its substrates. This inhibition leads to reduced levels of monomethylated arginine residues on proteins such as HSP70, which are crucial for cellular stress responses and survival.
SGC8158 has been utilized in various research contexts:
Protein arginine methyltransferases (PRMTs) catalyze the post-translational methylation of arginine residues in histone and non-histone substrates, regulating diverse cellular processes including transcription, DNA repair, and signal transduction. Mammals express nine PRMTs classified into three types based on methylation patterns:
Table 1: PRMT Classification and Functional Attributes
Type | Methylation Products | Key Members | Structural Motifs |
---|---|---|---|
I | MMA, ADMA | PRMT1,4,6 | Single active MTD |
II | MMA, SDMA | PRMT5,9 | Single active MTD |
III | MMA only | PRMT7 | Tandem MTDs (N-terminal active) |
Table 2: PRMT7 Substrates and Pathophysiological Impact
Substrate | Methylation Site | Biological Consequence | Inhibition by SGC8158 |
---|---|---|---|
HSP70 (HSPA1/8) | R469 | Stress response modulation | ↓ MMA levels [1] [6] |
Histone H2B | Undetermined | Chromatin remodeling | IC₅₀ < 2.5 nM [1] |
SHANK2 | Undetermined | FAK signaling activation | Reduces metastasis [10] |
p21 | Stabilization | G1 arrest & senescence | Accumulates upon inhibition [10] |
Synergistic Chemotherapeutic EffectsSGC8158 enhances conventional chemotherapy through:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0